molecular formula C11H16F3N3O8 B562060 Aminomalamido-N,N'-propionic Acid Trifluoroacetic Acid Salt CAS No. 1217048-30-0

Aminomalamido-N,N'-propionic Acid Trifluoroacetic Acid Salt

Cat. No.: B562060
CAS No.: 1217048-30-0
M. Wt: 375.257
InChI Key: IWCAXQXPDLGGPY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Aminomalamido-N,N’-propionic Acid Trifluoroacetic Acid Salt involves several steps. The synthetic route typically starts with the preparation of aminomalonic acid, which is then reacted with 3-aminopropionic acid to form the desired product. The reaction conditions often include the use of trifluoroacetic acid as a catalyst to facilitate the formation of the salt .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Aminomalamido-N,N’-propionic Acid Trifluoroacetic Acid Salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions are typically carboxylic acids or their derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Aminomalamido-N,N’-propionic Acid Trifluoroacetic Acid Salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Aminomalamido-N,N’-propionic Acid Trifluoroacetic Acid Salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions .

Comparison with Similar Compounds

Aminomalamido-N,N’-propionic Acid Trifluoroacetic Acid Salt can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-[[2-amino-3-(2-carboxyethylamino)-3-oxopropanoyl]amino]propanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O6.C2HF3O2/c10-7(8(17)11-3-1-5(13)14)9(18)12-4-2-6(15)16;3-2(4,5)1(6)7/h7H,1-4,10H2,(H,11,17)(H,12,18)(H,13,14)(H,15,16);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCAXQXPDLGGPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)C(C(=O)NCCC(=O)O)N)C(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675585
Record name 3-[(2-Carboxyethyl)amino]-3-oxoalanyl-beta-alanine--trifluoroacetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217048-30-0
Record name 3-[(2-Carboxyethyl)amino]-3-oxoalanyl-beta-alanine--trifluoroacetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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